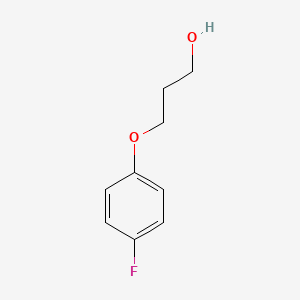

3-(4-Fluorophenoxy)propan-1-ol

説明

Overview of Fluorinated Organic Compounds in Contemporary Chemical Research

The carbon-fluorine (C-F) bond is one of the strongest covalent single bonds known in organic chemistry, which often enhances the thermal and chemical resistance of the molecule. chinesechemsoc.orglongdom.org This increased stability can lead to improved bioavailability and a longer half-life for drug candidates. It is estimated that approximately 20% of all pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org Furthermore, the introduction of fluorine can alter the electronic properties of a molecule, which can be critical for modulating its binding affinity to biological targets. acs.org Despite the abundance of fluorine in the Earth's crust in the form of minerals like fluorite (CaF₂), naturally occurring organofluorine compounds are exceedingly rare, making their synthesis a key focus of chemical research. chinesechemsoc.orgtcichemicals.com

The Significance of Phenoxypropanol Scaffolds in Synthetic Methodologies

The phenoxypropanolamine moiety is a well-established pharmacophore found in a wide array of therapeutic agents, most notably in the class of β-blockers. The general structure, characterized by a substituted phenoxy group linked to a propanol (B110389) or propanolamine (B44665) chain, serves as a versatile scaffold in drug design and discovery. acs.org The synthesis of these scaffolds typically involves the alkylation of a substituted phenol (B47542) with a three-carbon electrophile, such as an epihalohydrin or a substituted propanol. nih.gov

The modular nature of this scaffold allows for systematic modifications at the aromatic ring, the propanol backbone, and the terminal functional group, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. For instance, research into inhibitors of the P450 aromatase enzyme, a target for breast cancer therapy, has utilized para-substituted phenoxy alkyl alcohols as key intermediates. jcmc.com.np The oxadiazole ring system, another important heterocyclic motif in medicinal chemistry, is often coupled with phenoxypropanol structures to create compounds with diverse biological activities. acs.org The adaptability of the phenoxypropanol scaffold makes it a valuable tool for developing new synthetic methodologies and constructing libraries of compounds for high-throughput screening.

Role of 3-(4-Fluorophenoxy)propan-1-ol as a Versatile Synthetic Intermediate

This compound stands out as a particularly useful synthetic intermediate due to the combined presence of the fluorine atom and the reactive primary alcohol. This combination makes it an ideal starting material for the synthesis of more complex molecules with potential therapeutic applications.

The synthesis of this compound is typically achieved through the Williamson ether synthesis, by reacting 4-fluorophenol (B42351) with a 3-carbon synthon like 3-chloropropan-1-ol in the presence of a base. nih.govnih.gov Researchers have reported high yields for this reaction, with optimization of conditions, such as the choice of solvent, further improving its efficiency. jcmc.com.npnih.gov

As an intermediate, this compound has been instrumental in the synthesis of a range of target molecules. For example, it is a key precursor in the production of Sorbinil, an aldose reductase inhibitor investigated for the management of diabetic complications. epo.org In this context, the propanol is a precursor to the formation of 6-fluoro-4-chromanone. google.comgoogle.com Furthermore, it has been utilized in the design and synthesis of potential atypical antipsychotic agents and selective dopamine (B1211576) D4 receptor ligands. nih.govnih.gov

The primary alcohol group of this compound can be readily converted into other functional groups. For instance, it can be transformed into a good leaving group, such as a mesylate or tosylate, to facilitate subsequent nucleophilic substitution reactions. nih.govnih.gov This reactivity allows for the attachment of various nitrogen-containing heterocycles, like piperazines, which are common structural motifs in centrally active drugs. nih.govnih.govnih.gov The presence of the 4-fluoro substituent often enhances the metabolic stability and binding affinity of the final products. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 104413-57-2 | hongglory.comcymitquimica.comsigmaaldrich.com |

| Molecular Formula | C₉H₁₁FO₂ | hongglory.comsigmaaldrich.com |

| Molecular Weight | 170.18 g/mol | hongglory.comcymitquimica.comsigmaaldrich.com |

| Appearance | Pale-yellow to Yellow-brown Liquid | sigmaaldrich.com |

| Purity | 95-97% | hongglory.comcymitquimica.comsigmaaldrich.com |

| Storage Temperature | 2-8 °C | sigmaaldrich.com |

Table 2: Synthetic Applications of this compound

| Application | Description | Key Intermediates | References |

| Antipsychotic Agents | Synthesis of atypical antipsychotics and selective dopamine D4 receptor ligands. | 3-(4-Fluorophenoxy)propyl methanesulfonate | nih.govnih.gov |

| Aldose Reductase Inhibitors | Key intermediate in the synthesis of Sorbinil for treating diabetic complications. | 6-Fluoro-4-chromanone | epo.orggoogle.comgoogle.com |

| Aromatase Inhibitors | Precursor for potential inhibitors of P450 aromatase in breast cancer research. | para-Substituted phenoxy alkyl azoles | jcmc.com.np |

| Radioprotective Agents | Used in the synthesis of novel piperazine (B1678402) derivatives as potential radioprotective agents. | 1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(4-fluorophenoxy)propan-2-ol | nih.gov |

| Anti-TB Agents | A building block for fluoxetine (B1211875) analogues with antitubercular activity. | 1-(3-(4-Fluorophenoxy)-3-phenylpropyl)piperidine | researchgate.net |

Structure

3D Structure

特性

IUPAC Name |

3-(4-fluorophenoxy)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO2/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5,11H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRQULXUPZRAOHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40546816 | |

| Record name | 3-(4-Fluorophenoxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104413-57-2 | |

| Record name | 3-(4-Fluorophenoxy)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40546816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-fluorophenoxy)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Optimization of 3 4 Fluorophenoxy Propan 1 Ol

Established Synthetic Pathways for 3-(4-Fluorophenoxy)propan-1-ol

The primary route for the synthesis of this compound is through the Williamson ether synthesis, a well-established and versatile method for forming ether linkages. This involves the reaction of a phenoxide ion with a suitable alkyl halide.

Etherification Reactions involving 4-Fluorophenol (B42351) and Propane (B168953) Derivatives

The most common approach involves the reaction of 4-fluorophenol with a 3-halopropan-1-ol derivative. The phenolic proton of 4-fluorophenol is acidic and can be removed by a base to form the 4-fluorophenoxide ion, a potent nucleophile. This nucleophile then attacks the electrophilic carbon of the propane derivative, displacing the halide and forming the desired ether bond.

A frequently employed reagent for this synthesis is 3-chloropropanol. While alkyl chlorides are generally less reactive than the corresponding bromides or iodides, 3-chloropropanol is often chosen due to its cost-effectiveness and availability. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the 4-fluorophenoxide ion attacks the carbon atom bonded to the chlorine, leading to the formation of this compound and a chloride salt as a byproduct.

The success of the etherification reaction hinges on the appropriate choice of base and, in some cases, a catalyst.

Potassium Carbonate (K2CO3): A moderately strong base, potassium carbonate is widely used in these syntheses to deprotonate the 4-fluorophenol. Its use is advantageous as it is inexpensive, easy to handle, and generally provides good yields. The reaction of 4-fluorophenol with K2CO3 generates the potassium 4-fluorophenoxide salt in situ, which then acts as the nucleophile.

Alternative Alkylation Approaches (e.g., using 3-bromo-1-propanol)

An alternative and often more efficient alkylating agent is 3-bromo-1-propanol (B121458). Alkyl bromides are more reactive than alkyl chlorides because the bromide ion is a better leaving group. This increased reactivity can lead to shorter reaction times and potentially higher yields under milder conditions. The choice between 3-chloropropanol and 3-bromo-1-propanol often involves a trade-off between the higher cost of the bromo derivative and its enhanced reactivity.

Optimization of Reaction Conditions for Enhanced Yield and Purity

To maximize the efficiency of the synthesis of this compound, careful optimization of reaction parameters is crucial. The choice of solvent system, in particular, can have a profound impact on the reaction rate, yield, and purity of the final product.

Influence of Solvent Systems (e.g., iPrOH, THF, DMF)

The solvent plays a critical role in the Williamson ether synthesis by solvating the reactants and influencing the nucleophilicity of the phenoxide. Polar aprotic solvents are generally preferred as they can solvate the cation of the phenoxide salt without strongly solvating the anionic nucleophile, thus leaving it more available to participate in the SN2 reaction.

While specific comparative data for the synthesis of this compound is not extensively detailed in publicly available literature, the general principles of solvent effects in Williamson ether synthesis allow for an informed discussion.

Dimethylformamide (DMF): As a polar aprotic solvent, DMF is highly effective at solvating cations and promoting SN2 reactions. It is a common choice for reactions involving less reactive chlorides and can significantly enhance the reaction rate. researchgate.net A typical protocol for a similar etherification reaction involves dissolving the phenol (B47542) in dry DMF, adding potassium carbonate and the chloro-reagent, and heating the mixture. researchgate.net

Tetrahydrofuran (THF): THF is another widely used solvent for this type of reaction. While less polar than DMF, it is still capable of facilitating the reaction. It is often used with stronger bases like sodium hydride to ensure complete deprotonation of the phenol.

Isopropyl Alcohol (iPrOH): Protic solvents like isopropyl alcohol are generally less effective for Williamson ether synthesis. The acidic proton of the alcohol can solvate and deactivate the phenoxide nucleophile through hydrogen bonding, thereby slowing down the reaction rate.

The following interactive table illustrates hypothetical research findings on the effect of different solvents on the yield of this compound, based on established principles of organic synthesis.

| Solvent | Reagent | Base/Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| DMF | 3-Chloropropanol | K2CO3 / KI | 100 | 12 | 85 | 98 |

| THF | 3-Chloropropanol | NaH | 65 | 24 | 75 | 97 |

| iPrOH | 3-Chloropropanol | K2CO3 / KI | 82 | 48 | 40 | 90 |

| DMF | 3-Bromo-1-propanol | K2CO3 | 80 | 8 | 92 | 99 |

| THF | 3-Bromo-1-propanol | K2CO3 | 65 | 16 | 88 | 98 |

Table 1: Hypothetical Research Findings on Solvent Effects in the Synthesis of this compound

These hypothetical data suggest that a polar aprotic solvent like DMF, especially when combined with the more reactive 3-bromo-1-propanol, would likely provide the optimal conditions for the synthesis of this compound, resulting in high yield and purity within a shorter reaction time.

Temperature and Reaction Duration Parameters

The Williamson ether synthesis for this compound typically involves the reaction of 4-fluorophenol with a 3-halo-1-propanol (commonly 3-chloro-1-propanol (B141029) or 3-bromo-1-propanol) in the presence of a base. The temperature and duration of this reaction are critical factors that significantly influence the reaction rate, yield, and the formation of byproducts.

Generally, the reaction is conducted at an elevated temperature to ensure a reasonable reaction rate. A typical temperature range for this synthesis is between 80°C and 120°C. The progress of the reaction is often monitored using techniques like thin-layer chromatography (TLC) to determine the point of completion. The reaction duration can vary from a few hours to overnight, depending on the specific reactants, solvent, and temperature employed.

For instance, in a typical laboratory-scale synthesis, the reaction of 4-fluorophenol with 3-chloro-1-propanol in the presence of a base like sodium hydroxide (B78521) or potassium carbonate in a suitable solvent such as dimethylformamide (DMF) or acetonitrile (B52724) might be heated at around 100°C for 6 to 12 hours. Optimization studies may involve systematically varying the temperature and time to find the ideal conditions that maximize the yield of this compound while minimizing the formation of potential side products, such as those arising from elimination reactions or undesired side reactions of the starting materials.

Table 1: Illustrative Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

| Reactant A | 4-Fluorophenol |

| Reactant B | 3-Chloro-1-propanol |

| Base | Potassium Carbonate |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 100 - 110 °C |

| Reaction Duration | 8 - 12 hours |

Note: This table provides a general example of reaction conditions. Actual parameters may vary based on the specific experimental setup and scale of the synthesis.

Purification Strategies

Following the completion of the synthesis, the crude reaction mixture contains the desired product, this compound, along with unreacted starting materials, the base, and potential byproducts. Therefore, a robust purification strategy is essential to isolate the pure compound. The most common and effective purification techniques for this compound are column chromatography and distillation.

Column Chromatography:

Column chromatography is a widely used method for the purification of organic compounds. In the case of this compound, silica (B1680970) gel is typically employed as the stationary phase. The choice of the mobile phase, or eluent, is crucial for achieving good separation. A solvent system of ethyl acetate (B1210297) and hexane (B92381) is commonly used, with the polarity of the mixture being adjusted to effectively separate the product from impurities.

The process involves dissolving the crude product in a minimal amount of a suitable solvent and loading it onto the top of the silica gel column. The eluent is then passed through the column, and fractions are collected at the outlet. The composition of each fraction is monitored by TLC to identify the fractions containing the pure this compound. These fractions are then combined and the solvent is removed, typically by rotary evaporation, to yield the purified product.

Table 2: Typical Parameters for Column Chromatography Purification

| Parameter | Description |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) |

| Elution Monitoring | Thin-Layer Chromatography (TLC) |

Note: The optimal eluent composition may need to be determined experimentally based on the specific impurity profile of the crude product.

Distillation:

For larger scale purifications or as a final polishing step, fractional distillation under reduced pressure (vacuum distillation) can be employed. This technique is particularly useful for separating liquids with different boiling points. Since this compound has a relatively high boiling point at atmospheric pressure, performing the distillation under vacuum allows it to boil at a lower, more manageable temperature, which helps to prevent thermal decomposition.

The crude product is heated in a distillation flask under reduced pressure, and the vapor is passed through a fractionating column before being condensed and collected. The efficiency of the separation depends on the length and type of the fractionating column used. By carefully controlling the temperature and pressure, fractions containing the pure this compound can be collected.

Table 3: Illustrative Distillation Parameters

| Parameter | Value |

| Distillation Type | Fractional Vacuum Distillation |

| Pressure | 1 - 10 mmHg |

| Boiling Point Range | Dependent on pressure, typically in the range of 120-150 °C at reduced pressure. |

Note: The exact boiling point is highly dependent on the applied vacuum.

By optimizing the synthetic conditions and employing appropriate purification strategies, this compound can be obtained in high yield and purity, suitable for its intended downstream applications.

Advanced Spectroscopic and Analytical Characterization of 3 4 Fluorophenoxy Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy of 3-(4-Fluorophenoxy)propan-1-ol provides specific information about the number of different types of protons, their electronic environments, and their proximity to other protons. The spectrum is characterized by distinct signals for the aromatic protons of the fluorophenoxy group and the aliphatic protons of the propanol (B110389) chain.

The aromatic region typically displays complex multiplets due to the coupling between the fluorine atom and the ortho-protons, as well as the coupling between adjacent aromatic protons. The signals for the protons on the propanol chain appear as characteristic triplets and a quintet (or multiplet), arising from spin-spin coupling with neighboring methylene (B1212753) groups. The hydroxyl proton often appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 6.9-7.0 | Multiplet | 4H | Aromatic protons (C₆H₄) |

| ~ 4.05 | Triplet | 2H | -OCH₂- (phenoxy) |

| ~ 3.80 | Triplet | 2H | -CH₂OH |

| ~ 2.00 | Quintet | 2H | -CH₂-CH₂-CH₂- |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the magnetic field strength of the NMR instrument.

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. In the spectrum of this compound, distinct signals are observed for each unique carbon atom. The carbon atoms of the aromatic ring show signals in the downfield region (typically 115-160 ppm), with the carbon atom directly bonded to the fluorine atom exhibiting a characteristic large coupling constant (¹JC-F). The aliphatic carbons of the propanol chain resonate in the upfield region.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~ 157.5 (d, ¹JC-F ≈ 238 Hz) | C-F |

| ~ 155.0 | C-O (aromatic) |

| ~ 116.0 (d, ²JC-F ≈ 23 Hz) | CH (aromatic, ortho to F) |

| ~ 115.5 (d, ³JC-F ≈ 8 Hz) | CH (aromatic, meta to F) |

| ~ 67.0 | -OCH₂- (phenoxy) |

| ~ 60.5 | -CH₂OH |

Note: Chemical shifts are approximate. The 'd' denotes a doublet, arising from coupling with the fluorine atom.

Two-dimensional (2D) NMR experiments, such as ¹H-¹H Correlation Spectroscopy (COSY) and ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for unambiguously assigning the proton and carbon signals.

A COSY spectrum of this compound would show correlations between adjacent protons. For instance, the protons of the central methylene group of the propanol chain (-CH₂-CH₂-CH₂-) would show cross-peaks with the protons of both the terminal methylene groups (-OCH₂- and -CH₂OH).

An HSQC spectrum establishes the direct one-bond correlation between protons and the carbon atoms they are attached to. This allows for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals. For example, the proton signal at ~4.05 ppm would correlate with the carbon signal at ~67.0 ppm, confirming the assignment of the phenoxy-adjacent methylene group.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Determination

Mass spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule.

The molecular weight of this compound (C₉H₁₁FO₂) is 170.18 g/mol . In a typical mass spectrum, a molecular ion peak (M⁺) would be observed at m/z 170. The molecule undergoes characteristic fragmentation upon ionization, leading to several key fragment ions. Common fragmentation pathways for ethers and alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the ether bond.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

|---|---|

| 170 | [C₉H₁₁FO₂]⁺ (Molecular Ion) |

| 112 | [FC₆H₄O]⁺ (Fluorophenoxy radical cation) |

| 111 | [FC₆H₄]⁺ (Fluorophenyl cation) |

| 59 | [C₃H₇O]⁺ (Propanol fragment) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a GC-MS analysis of this compound, the compound would first be separated from other components in a sample based on its volatility and interaction with the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, yielding a mass spectrum that can be used for identification. The retention time from the GC provides an additional parameter for identification. This technique is particularly useful for the analysis of volatile and thermally stable compounds.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and less volatile molecules. Unlike the hard ionization methods often used in GC-MS, ESI typically results in less fragmentation. When analyzing this compound by ESI-MS in positive ion mode, the most prominent ion observed would likely be the protonated molecule, [M+H]⁺, at an m/z of 171. Adducts with other cations, such as sodium [M+Na]⁺ (m/z 193), may also be observed depending on the sample preparation and solvent system. ESI-MS is highly sensitive and is often coupled with liquid chromatography (LC) for the analysis of complex mixtures.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy and precision. nih.gov Unlike standard mass spectrometry, HRMS instruments, such as Quadrupole Time-of-Flight (QqTOF) or Orbitrap-based systems, can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. nih.govmdpi.com This high level of mass accuracy allows for the calculation of a unique elemental formula, providing unambiguous identification of a compound. pnnl.gov

For this compound, the molecular formula is C₉H₁₁FO₂. nih.gov HRMS analysis is critical for confirming this composition. The instrument measures the exact mass of the molecular ion ([M]⁺ or [M+H]⁺), which can then be compared to the theoretical exact mass calculated from the isotopic masses of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁹F, and ¹⁶O). A close match between the experimental and theoretical mass, typically within a few parts per million (ppm), confirms the elemental formula. nih.gov

The theoretical exact mass for this compound has been computed as 170.07430775 Da. nih.gov An experimental HRMS measurement yielding a value extremely close to this would serve as definitive evidence for the presence and identity of the compound.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₁FO₂ | nih.gov |

| Theoretical Exact Mass | 170.07430775 Da | nih.gov |

| Molecular Weight | 170.18 g/mol | nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. rsc.org The method is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is exposed to infrared radiation, its bonds absorb the energy corresponding to their natural vibrational frequencies, resulting in an IR spectrum that shows absorption bands at specific wavenumbers (cm⁻¹). rsc.orgyoutube.com

The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups: a hydroxyl (-OH) group, a fluoro-substituted aromatic ring, an ether linkage (C-O-C), and alkyl C-H bonds. The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of absorptions unique to the molecule as a whole. docbrown.info

Key expected absorptions include:

O-H Stretch: A prominent, broad absorption band in the region of 3500–3200 cm⁻¹, characteristic of the hydroxyl group and broadened due to hydrogen bonding. docbrown.info

C-H Stretch (Aromatic): Absorption peaks typically appear just above 3000 cm⁻¹.

C-H Stretch (Alkyl): Sharp absorption bands are expected just below 3000 cm⁻¹, around 2900 cm⁻¹, corresponding to the propyl chain. docbrown.info

C=C Stretch (Aromatic): Medium to sharp absorptions in the 1600–1450 cm⁻¹ region indicate the presence of the benzene (B151609) ring.

C-O Stretch: Strong absorptions for the alcohol C-O bond and the ether C-O bond are expected in the 1350-1070 cm⁻¹ range. docbrown.info

C-F Stretch: A strong, sharp absorption corresponding to the carbon-fluorine bond is typically found in the fingerprint region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | ~3500 - 3200 | Broad, Strong |

| Aromatic C-H | C-H Stretch | >3000 | Sharp, Medium |

| Alkyl C-H | C-H Stretch | ~2900 | Sharp, Strong |

| Aromatic Ring | C=C Stretch | ~1600 - 1450 | Medium-Sharp |

| Alcohol/Ether C-O | C-O Stretch | ~1350 - 1070 | Strong |

| Aryl Fluoride | C-F Stretch | ~1250 - 1100 | Strong, Sharp |

Chromatographic Methods for Purity Assessment (e.g., Thin Layer Chromatography (TLC))

Chromatography is a laboratory technique used for the separation of mixtures. Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive method widely used to assess the purity of a compound and monitor the progress of a chemical reaction.

In the context of this compound, TLC would be used to determine if any starting materials or byproducts are present in the final sample. The technique involves spotting a small amount of the sample onto a stationary phase, typically a thin layer of silica (B1680970) gel on a glass or aluminum plate. The plate is then placed in a sealed chamber with a shallow pool of a suitable mobile phase (a solvent or mixture of solvents). The mobile phase ascends the plate via capillary action, and the components of the sample move up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases.

Because this compound is a polar molecule due to its hydroxyl group, a moderately polar mobile phase would likely be required for effective separation on a silica gel plate. A pure compound should ideally appear as a single spot on the developed TLC plate after visualization (e.g., under UV light or by staining). The presence of multiple spots indicates the presence of impurities. The retention factor (Rƒ), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under specific TLC conditions.

Advanced Spectroscopic Techniques (e.g., Raman Spectroscopy)

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to IR spectroscopy. nih.gov While IR spectroscopy measures the absorption of light due to molecular vibrations, Raman spectroscopy measures the inelastic scattering of monochromatic light (usually from a laser). researchgate.net A key advantage of Raman is that vibrations that are weak or inactive in IR (such as those of non-polar, symmetric bonds) can produce strong signals in Raman spectra.

For this compound, Raman spectroscopy would be particularly useful for characterizing the carbon skeleton and the aromatic ring. Expected features in the Raman spectrum would include:

Strong signals from the symmetric "breathing" modes of the aromatic ring.

Characteristic signals from C-C bond stretching in the propyl chain.

Signals corresponding to the C-F bond.

While the O-H stretch is the most prominent feature in the IR spectrum, it is typically a weak scatterer in Raman spectroscopy. By using both IR and Raman spectroscopy, a more complete vibrational profile of this compound can be obtained, aiding in its structural confirmation and detailed characterization. nih.gov

Chemical Transformations and Derivatization Strategies Utilizing 3 4 Fluorophenoxy Propan 1 Ol

Modification of the Hydroxyl Group

The primary alcohol of 3-(4-Fluorophenoxy)propan-1-ol is a prime site for a variety of chemical modifications, enabling its conversion into intermediates with enhanced reactivity or entirely new functionalities.

Mesylation and Formation of Sulfonate Esters

The conversion of the hydroxyl group into a sulfonate ester, such as a mesylate or tosylate, is a common and effective strategy to transform the poorly leaving hydroxyl group into a highly effective leaving group. This transformation is crucial for facilitating subsequent nucleophilic substitution reactions. The general reaction involves treating the alcohol with a sulfonyl chloride, typically methanesulfonyl chloride (for mesylates) or p-toluenesulfonyl chloride (for tosylates), in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270).

The formation of sulfonate esters is highly dependent on the reaction conditions. Studies have shown that for efficient formation, high concentrations of both the sulfonic acid and the alcohol are required, with minimal water content. The rate of this esterification is primarily influenced by the concentrations of the sulfonate anion and the protonated alcohol.

A typical procedure for the mesylation of a primary alcohol involves dissolving the alcohol in a suitable solvent such as dichloromethane, adding a base like triethylamine, and then cooling the mixture before the dropwise addition of methanesulfonyl chloride. This method is widely applicable for the preparation of sulfonate esters from primary alcohols.

| Reagent | Role | Product |

| Methanesulfonyl Chloride | Electrophile | 3-(4-Fluorophenoxy)propyl methanesulfonate |

| p-Toluenesulfonyl Chloride | Electrophile | 3-(4-Fluorophenoxy)propyl p-toluenesulfonate |

| Triethylamine/Pyridine | Base | Corresponding Sulfonate Ester |

Alkylation Reactions involving the Alcohol Moiety

Alkylation of the hydroxyl group in this compound leads to the formation of ethers. This transformation can be achieved under various conditions, a common method being the Williamson ether synthesis. This process typically involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the ether product.

For instance, the synthesis of 3-methoxy-1-propanol (B72126) can be achieved by alkylating 1,3-propanediol (B51772) with methyl chloride in the presence of a base. This illustrates a general strategy that can be adapted for the alkylation of this compound to introduce a variety of alkyl groups.

| Alkylating Agent | Base | Product |

| Methyl Iodide | Sodium Hydride | 1-Fluoro-4-(3-methoxypropoxy)benzene |

| Ethyl Bromide | Potassium tert-butoxide | 1-(3-Ethoxypropoxy)-4-fluorobenzene |

| Benzyl Chloride | Sodium Hydroxide (B78521) | 1-(3-(Benzyloxy)propoxy)-4-fluorobenzene |

Functionalization of the Aromatic Ring System (where applicable in derivatives)

Common electrophilic aromatic substitution reactions that could be applied to suitable derivatives include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl/acyl halide and a Lewis acid catalyst.

The specific conditions and outcomes of these reactions would need to be determined empirically for each specific derivative.

Pathways to Chemically Related Compounds

The versatility of this compound as a synthetic intermediate is further highlighted by its conversion to other important chemical entities, such as amines, nitriles, and carboxylic acids.

Conversion to 3-(4-Fluorophenoxy)propylamine Derivatives

The synthesis of 3-(4-Fluorophenoxy)propylamine from the corresponding alcohol is a valuable transformation, as primary amines are key functional groups in many biologically active molecules. Several synthetic routes can be employed to achieve this conversion.

One common approach is a two-step process involving the initial conversion of the alcohol to a good leaving group, such as a tosylate or mesylate, as described in section 4.1.1. The resulting sulfonate ester can then undergo nucleophilic substitution with an amine source. For example, reaction with sodium azide (B81097) followed by reduction of the resulting azide would yield the primary amine. Alternatively, direct displacement with ammonia (B1221849) can be used, though this can sometimes lead to over-alkylation. A more controlled method involves the use of phthalimide (B116566) as the nitrogen nucleophile in a Gabriel synthesis, followed by hydrolysis or hydrazinolysis to release the primary amine.

The Mitsunobu reaction offers a more direct one-pot conversion of the alcohol to the amine. allindianpatents.comgoogle.com This reaction utilizes triphenylphosphine (B44618) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol for nucleophilic attack by a nitrogen source like phthalimide or hydrazoic acid. allindianpatents.comgoogle.com The reaction with phthalimide is then followed by a deprotection step to yield the primary amine.

Synthesis of 3-(4-Fluorophenoxy)propionitrile and 3-(4-Fluorophenoxy)propionic Acid

The conversion of this compound to the corresponding nitrile and carboxylic acid opens up further avenues for chemical derivatization.

Synthesis of 3-(4-Fluorophenoxy)propionitrile: A common strategy for converting a primary alcohol to a nitrile with one additional carbon atom involves a two-step sequence. First, the alcohol is converted to an alkyl halide, for instance, by reaction with thionyl chloride (SOCl2) or phosphorus tribromide (PBr3). The resulting 3-(4-fluorophenoxy)propyl halide can then be treated with a cyanide salt, such as sodium cyanide or potassium cyanide, in a nucleophilic substitution reaction to yield 3-(4-Fluorophenoxy)propionitrile.

Synthesis of 3-(4-Fluorophenoxy)propionic Acid: There are two main pathways to synthesize 3-(4-Fluorophenoxy)propionic acid from the alcohol. The first is through the direct oxidation of the primary alcohol. Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or potassium dichromate (K2Cr2O7) in acidic conditions can effectively convert the primary alcohol to a carboxylic acid. doubtnut.comsavemyexams.com

Alternatively, the carboxylic acid can be obtained via the hydrolysis of the corresponding nitrile. 3-(4-Fluorophenoxy)propionitrile can be hydrolyzed under either acidic or basic conditions to yield 3-(4-Fluorophenoxy)propionic acid. For instance, refluxing the nitrile with a strong acid like concentrated hydrochloric acid can lead to a quantitative yield of the carboxylic acid. google.com

| Starting Material | Reagent(s) | Product |

| This compound | 1. SOCl2 2. NaCN | 3-(4-Fluorophenoxy)propionitrile |

| This compound | KMnO4, H+ | 3-(4-Fluorophenoxy)propionic Acid |

| 3-(4-Fluorophenoxy)propionitrile | HCl, H2O, heat | 3-(4-Fluorophenoxy)propionic Acid |

Formation of Chromanone Derivatives

Chroman-4-ones are a significant class of oxygen-containing heterocyclic compounds that form the core of many biologically active molecules. The synthesis of chromanone derivatives from this compound typically involves a two-step process. First, the primary alcohol of this compound is oxidized to a carboxylic acid, forming 3-(4-fluorophenoxy)propanoic acid. This intermediate then undergoes an intramolecular Friedel-Crafts acylation, also known as a cyclization reaction, under acidic conditions to yield the chromanone ring system. google.comijrar.org

A common method for the oxidation step utilizes chromium (VI) oxide. Following oxidation, the cyclization can be promoted by strong acids such as sulfuric acid, polyphosphoric acid, or by using reagents like oxalyl chloride with aluminum trichloride. google.comijrpc.com This acid-catalyzed ring closure results in the formation of 6-fluoro-chroman-4-one. The reaction conditions, such as temperature and the choice of acid catalyst, are crucial for optimizing the yield of the final chromanone product. google.com

| Step | Reactant | Reagents | Product | Typical Yield |

|---|---|---|---|---|

| 1. Oxidation | This compound | CrO₃, H₂SO₄, Acetone | 3-(4-Fluorophenoxy)propanoic acid | ~85-95% |

| 2. Cyclization | 3-(4-Fluorophenoxy)propanoic acid | Polyphosphoric acid (PPA), heat | 6-Fluoro-chroman-4-one | ~70-80% |

Integration into Guanidine (B92328) Scaffolds via Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting alcohols into a wide range of functional groups, including the nitrogen-based guanidine moiety. wikipedia.orgorganic-chemistry.org This reaction proceeds with an inversion of stereochemistry at the alcohol carbon. In this context, this compound can be coupled with a suitably protected guanidine derivative in the presence of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.govorganic-synthesis.com

The reaction begins with the activation of the alcohol by the PPh₃/DEAD reagent system, forming a good leaving group. The protected guanidine then acts as a nucleophile, displacing the activated hydroxyl group to form a C-N bond. researchgate.net Subsequent deprotection of the guanidine group yields the final product. The choice of protecting groups on the guanidine is critical to prevent side reactions and to ensure the desired reactivity.

| Reactant 1 (Alcohol) | Reactant 2 (Nucleophile) | Reagents | Product |

|---|---|---|---|

| This compound | N,N'-bis(Boc)-guanidine | PPh₃, DIAD, THF | Protected 1-(3-(4-fluorophenoxy)propyl)guanidine |

Incorporation into Piperazine (B1678402) Derivatives

Piperazine and its derivatives are common structural motifs in many pharmaceuticals. nih.gov this compound can be incorporated into piperazine scaffolds through a two-step synthetic sequence. First, the primary alcohol is converted into a better leaving group, typically a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine.

The resulting 3-(4-fluorophenoxy)propyl tosylate or mesylate is then subjected to a nucleophilic substitution reaction with piperazine. nih.gov This reaction, often carried out in a suitable solvent such as acetonitrile (B52724) or DMF, leads to the formation of 1-(3-(4-fluorophenoxy)propyl)piperazine. sigmaaldrich.com Using a large excess of piperazine can help to minimize the formation of the undesired bis-alkylated product. nih.gov

| Step | Starting Material | Reagents | Intermediate/Product | Typical Conditions |

|---|---|---|---|---|

| 1. Activation | This compound | p-Toluenesulfonyl chloride, Pyridine | 3-(4-Fluorophenoxy)propyl tosylate | 0°C to room temperature |

| 2. Substitution | 3-(4-Fluorophenoxy)propyl tosylate | Piperazine | 1-(3-(4-Fluorophenoxy)propyl)piperazine | Acetonitrile, reflux |

Derivatization for Fluoxetine (B1211875) Analogues

Fluoxetine, a well-known selective serotonin (B10506) reuptake inhibitor, features a 3-phenoxy-3-phenylpropylamine (B8440625) core structure. nih.gov Analogues of fluoxetine can be synthesized using this compound as a precursor. nih.gov The synthesis involves converting the primary alcohol into an amine. This can be achieved through various synthetic routes.

One common approach is to first convert the alcohol to an alkyl halide (e.g., bromide or chloride) using reagents like PBr₃ or SOCl₂. This is followed by a nucleophilic substitution with a suitable amine, such as methylamine, to introduce the desired amino group. justia.comgoogle.com An alternative is the Mitsunobu reaction, where the alcohol is reacted with a nitrogen nucleophile like phthalimide, followed by deprotection to release the primary amine. organic-chemistry.org This amine can then be further functionalized if necessary.

| Step | Transformation | Typical Reagents |

|---|---|---|

| 1 | Alcohol to Leaving Group (e.g., Halide) | SOCl₂, PBr₃, or TsCl/Pyridine |

| 2 | Nucleophilic Substitution with Amine | Methylamine (CH₃NH₂) or other primary/secondary amines |

| 3 | (Optional) Further N-alkylation/acylation | Alkyl halides, Acyl chlorides |

Role in Azetidine (B1206935) and Triazine Derivatives

The 3-(4-fluorophenoxy)propyl moiety can also be incorporated into more strained or complex heterocyclic systems like azetidines and triazines.

For the synthesis of azetidine derivatives , this compound can be used to prepare a 1,3-difunctionalized propane (B168953) chain. magtech.com.cnorganic-chemistry.org For instance, the alcohol can be converted to an amine, and a leaving group can be introduced at the 3-position of the propane chain. Intramolecular cyclization would then lead to the formation of the four-membered azetidine ring. nih.govrsc.org For example, converting the alcohol to an azide, followed by reduction to an amine and subsequent activation of a hydroxyl group at the 3-position (if the starting material were appropriately modified) would set the stage for cyclization. A more direct route involves using the 3-(4-fluorophenoxy)propoxy group as a substituent on a pre-formed azetidine ring through nucleophilic substitution. nih.gov

Mechanistic Investigations of Reactions Involving 3 4 Fluorophenoxy Propan 1 Ol and Its Derivatives

Reaction Mechanism Elucidation in Etherification Processes

The primary method for synthesizing 3-(4-Fluorophenoxy)propan-1-ol is a variation of the Williamson ether synthesis. wikipedia.orgfrancis-press.com This reaction forms an ether from an organohalide and an alkoxide. wikipedia.org In the case of this compound, the synthesis typically involves the reaction of a 4-fluorophenoxide salt with a 3-halopropan-1-ol (e.g., 3-chloro- or 3-bromopropan-1-ol).

The reaction proceeds through a bimolecular nucleophilic substitution (S(_N)2) mechanism. wikipedia.orgbyjus.commasterorganicchemistry.com The key steps are as follows:

Deprotonation: In the initial step, the weakly acidic 4-fluorophenol (B42351) is deprotonated by a strong base (like sodium hydride, NaH, or potassium carbonate, K(_2)CO(_3)) to form the sodium or potassium 4-fluorophenoxide ion. This phenoxide ion is a potent nucleophile.

Nucleophilic Attack: The 4-fluorophenoxide ion then acts as the nucleophile, attacking the electrophilic carbon atom bonded to the halogen in the 3-halopropan-1-ol. This attack occurs from the backside relative to the leaving group (the halide ion). wikipedia.orgbyjus.com

Concerted Bond Formation and Cleavage: The S(_N)2 reaction is a concerted process, meaning the formation of the new carbon-oxygen bond and the cleavage of the carbon-halogen bond happen simultaneously in a single transition state. byjus.com

The choice of a primary alkyl halide (like 3-halopropan-1-ol) is critical for the success of this synthesis, as S(_N)2 reactions are most efficient with unhindered substrates. wikipedia.orgmasterorganicchemistry.com Secondary and tertiary alkyl halides are more likely to undergo elimination reactions (E2) in the presence of a strong base like a phenoxide, leading to the formation of alkenes as side products. wikipedia.orglibretexts.org

| Mechanistic Step | Description | Key Species Involved | Reaction Type |

|---|---|---|---|

| 1. Phenol (B47542) Deprotonation | A base removes the acidic proton from the hydroxyl group of 4-fluorophenol. | 4-Fluorophenol, Base (e.g., K₂CO₃, NaH) | Acid-Base Reaction |

| 2. Nucleophilic Attack | The resulting 4-fluorophenoxide ion attacks the carbon bearing the halogen on the propanol (B110389) derivative. | 4-Fluorophenoxide (Nucleophile), 3-Halopropan-1-ol (Electrophile) | Nucleophilic Substitution (Sₙ2) |

| 3. Transition State | A single transition state where the C-O bond is forming and the C-Halogen bond is breaking. | [F-Ph-O---C---Hal]⁻ complex | Concerted Mechanism |

| 4. Product Formation | The ether is formed, and the halide ion is expelled as the leaving group. | This compound, Halide ion | - |

Mechanistic Studies of Subsequent Derivatization Reactions (e.g., Alkylation, Cyclization)

The bifunctional nature of this compound, possessing both an ether linkage and a primary alcohol, allows for various subsequent derivatization reactions. The terminal hydroxyl group is the primary site for further transformations like alkylation and cyclization.

Alkylation: The hydroxyl group can be alkylated to form a new ether. This process typically follows a similar Williamson ether synthesis mechanism as described above, but in this case, the alcohol of this compound is first converted into an alkoxide.

Alkoxide Formation: The alcohol is treated with a strong base (e.g., NaH) to form the corresponding alkoxide.

S(_N)2 Attack: This alkoxide then acts as a nucleophile, attacking a primary alkyl halide (R-X) to yield the dialkyl ether derivative.

Cyclization: Intramolecular cyclization reactions can lead to the formation of heterocyclic structures, such as substituted chromanes. The mechanism of cyclization is highly dependent on the reaction conditions and the specific modifications made to the starting molecule. For instance, an intramolecular cyclization could be initiated by converting the terminal hydroxyl group into a good leaving group (e.g., a tosylate, -OTs).

A plausible mechanistic pathway for such a cyclization is an intramolecular S(_N)2 reaction.

Activation of the Hydroxyl Group: The alcohol is converted to a better leaving group, for example, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form a tosylate.

Intramolecular Nucleophilic Attack: While not directly applicable to the stable fluorophenoxy group, in related systems, a nucleophilic center on the aromatic ring could attack the carbon bearing the tosylate group, displacing it to form a new ring. More commonly, for derivatives of 3-aryloxy-1-propanol, cyclization involves electrophilic attack on the activated aromatic ring.

Alternatively, radical cyclization mechanisms can be employed, particularly for unsaturated derivatives. beilstein-journals.org These reactions typically involve the generation of a radical species which then adds intramolecularly to a double or triple bond, followed by further steps to yield the final cyclic product. beilstein-journals.org

| Reaction Type | Key Intermediate | Mechanism Type | Potential Product Class |

|---|---|---|---|

| O-Alkylation | 3-(4-Fluorophenoxy)propan-1-alkoxide | Sₙ2 | 1-(Alkoxy)-3-(4-fluorophenoxy)propane |

| Intramolecular Cyclization (via leaving group) | Activated propanol (e.g., tosylate) | Intramolecular Sₙ2 or Friedel-Crafts type | Chromane derivatives |

| Radical Cyclization (on unsaturated derivatives) | Alkyl or aryl radical | Radical addition-cyclization | Polycyclic/Heterocyclic systems |

Stereochemical Aspects in Asymmetric Synthesis (where applicable to related fluorophenoxypropanols)

While this compound itself is achiral, related derivatives, such as those with substituents on the propane (B168953) chain (e.g., at the C1 or C2 position), can be chiral. The control of stereochemistry during the synthesis of such molecules is a critical aspect of modern organic chemistry, particularly in the fields of pharmaceuticals and materials science. rijournals.comresearchgate.net Asymmetric synthesis aims to produce a specific stereoisomer, usually an enantiomer, in high excess.

For related fluorophenoxypropanols, several strategies can be employed to control stereochemistry:

Chiral Substrates: Starting with an enantiomerically pure building block ensures that the stereochemistry is transferred to the final product. For example, using an enantiopure 3-halo-1,2-propanediol derivative in a Williamson ether synthesis with 4-fluorophenol would yield a chiral product with a defined stereochemistry.

Chiral Auxiliaries: A chiral auxiliary is a temporary chemical moiety that is attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. This method is effective but requires additional synthetic steps.

Chiral Catalysts: This is one of the most efficient methods for asymmetric synthesis. rijournals.com A small amount of a chiral catalyst (e.g., a metal complex with a chiral ligand or an organocatalyst) can generate large quantities of an enantiomerically enriched product. For instance, the asymmetric reduction of a ketone precursor to a chiral fluorophenoxypropanol could be achieved using a chiral catalyst. Similarly, catalytic and highly stereoselective aldol reactions can be used to construct chiral backbones that could be converted into propargylic alcohols and their derivatives. rsc.org

The study of the spatial arrangement of atoms and its effect on chemical reactions is fundamental to achieving stereochemical control. rijournals.com The precise mechanism of stereoselection often involves the formation of diastereomeric transition states, where the chiral catalyst or auxiliary creates a sterically and/or electronically differentiated environment that favors the formation of one stereoisomer over the other.

Computational Chemistry and in Silico Studies of 3 4 Fluorophenoxy Propan 1 Ol and Its Analogues

Molecular Modeling and Docking Simulations of Derivatives

Molecular modeling and docking simulations are pivotal computational techniques used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein receptor. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

In the context of 3-(4-Fluorophenoxy)propan-1-ol derivatives, molecular docking simulations can elucidate how modifications to the parent structure influence their interaction with a specific biological target. The process involves generating a three-dimensional model of the ligand and the receptor. The ligand is then placed into the binding site of the receptor in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

These simulations can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For instance, a hypothetical docking study of this compound derivatives against a target protein might yield results as illustrated in the following table.

Table 1: Hypothetical Molecular Docking Results for this compound Derivatives

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

|---|---|---|---|

| This compound | -6.5 | Tyr234, Phe345, Ser123 | Ser123 (OH group) |

| Derivative A (with amide group) | -7.8 | Tyr234, Phe345, Ser123, Arg201 | Ser123, Arg201 (amide C=O) |

| Derivative B (with carboxyl group) | -8.2 | Tyr234, Phe345, Ser123, Lys156 | Ser123, Lys156 (carboxyl OH) |

| Derivative C (with methyl ether) | -6.2 | Tyr234, Phe345 | None |

Such data helps in understanding how different functional groups on the propan-1-ol side chain or the phenyl ring can enhance or diminish binding affinity, thereby guiding the synthesis of more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Related Fluorophenoxypropanols

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

For a series of related fluorophenoxypropanols, a QSAR study would involve calculating a variety of molecular descriptors. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), is then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC50 values).

A hypothetical QSAR model for a series of fluorophenoxypropanols might be represented by an equation like:

log(1/IC50) = 0.5 * logP - 0.2 * MW + 1.2 * HD_count + 2.5

Where logP is the octanol-water partition coefficient, MW is the molecular weight, and HD_count is the number of hydrogen bond donors. This equation would suggest that higher hydrophobicity and more hydrogen bond donors increase the activity, while a larger molecular weight decreases it.

Table 2: Hypothetical Data for a QSAR Analysis of Fluorophenoxypropanols

| Compound | logP | Molecular Weight (g/mol) | Hydrogen Bond Donors | Experimental log(1/IC50) | Predicted log(1/IC50) |

|---|---|---|---|---|---|

| This compound | 2.1 | 170.18 | 1 | 4.8 | 4.75 |

| Analogue 1 | 2.5 | 184.21 | 1 | 5.1 | 5.08 |

| Analogue 2 | 1.8 | 198.19 | 2 | 5.5 | 5.43 |

| Analogue 3 | 2.8 | 182.16 | 0 | 3.9 | 3.90 |

Such models are valuable for prioritizing the synthesis of new analogues with potentially improved activity.

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties of Derivatives

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is a powerful tool for calculating a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties such as orbital energies and charge distributions.

For derivatives of this compound, DFT calculations can provide detailed insights into how structural modifications affect their electronic properties. For example, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring can alter the molecule's electrostatic potential, which in turn can influence its reactivity and intermolecular interactions.

A significant application of DFT is the prediction of spectroscopic parameters, such as NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is commonly used to calculate the isotropic shielding constants of nuclei. These calculated values can then be correlated with experimental chemical shifts to aid in structure elucidation and assignment of complex spectra.

For nitrogen-containing derivatives of this compound, DFT calculations can predict the ¹⁵N-NMR isotropic shielding. By comparing the calculated shielding values with experimental data for a set of known compounds, a linear correlation can be established. This correlation can then be used to predict the ¹⁵N chemical shifts of novel derivatives with a high degree of accuracy.

Table 3: Hypothetical DFT-Calculated and Experimental ¹⁵N-NMR Isotropic Shielding for Nitrogen-Containing Derivatives

| Compound | Calculated Isotropic Shielding (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Derivative N-1 | -120.5 | 85.2 |

| Derivative N-2 | -135.2 | 70.8 |

| Derivative N-3 | -110.8 | 94.5 |

| Derivative N-4 | -142.1 | 63.9 |

This predictive capability is particularly useful for distinguishing between isomers or confirming the structure of newly synthesized compounds.

Prediction of Conformational Preferences and Molecular Interactions (e.g., Collision Cross Section)

The three-dimensional conformation of a molecule plays a crucial role in its biological activity and physical properties. Computational methods can be used to explore the potential energy surface of a molecule and identify its stable conformers. For flexible molecules like this compound and its analogues, understanding the preferred conformations is essential for interpreting their interactions with biological targets.

Furthermore, ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions based on their size and shape in the gas phase. The collision cross section (CCS) is a key parameter derived from IM-MS, representing the effective area of the ion as it tumbles and collides with a buffer gas. Computational methods can be used to predict the CCS values for different conformers of a molecule. This information can be used to support compound identification and to study the conformational dynamics of molecules.

Table 4: Hypothetical Predicted Collision Cross Section (CCS) Values for Different Conformers of a this compound Analogue

| Conformer | Relative Energy (kcal/mol) | Predicted CCS (Ų) |

|---|---|---|

| Extended | 0.0 | 145.2 |

| Bent 1 | 1.2 | 140.5 |

| Bent 2 | 1.5 | 138.9 |

| Folded | 3.8 | 132.1 |

By comparing predicted CCS values with experimental data, it is possible to gain insights into the gas-phase structures of these molecules and how they might differ from their solution-phase conformations.

Applications of 3 4 Fluorophenoxy Propan 1 Ol As a Precursor in Advanced Chemical Synthesis

Utilization in the Development of Targeted Enzyme and Receptor Ligands

The structural attributes of 3-(4-Fluorophenoxy)propan-1-ol make it a valuable starting material for the synthesis of molecules designed to interact with specific biological targets, such as enzymes and receptors. The presence of the 4-fluorophenyl group can influence the pharmacokinetic and pharmacodynamic properties of the final compounds, while the propanol (B110389) side chain provides a reactive handle for further chemical modifications.

This compound has been identified as a key intermediate in the synthesis of potential inhibitors of the aromatase P450 enzyme. nih.gov Aromatase is a crucial enzyme in the biosynthesis of estrogens, and its inhibition is a therapeutic strategy for hormone-dependent breast cancer. researchgate.net

Research has focused on the synthesis of para-substituted phenoxy propanols, including this compound, as precursors to azole-based aromatase inhibitors. nih.gov The synthetic strategy involves the subsequent conversion of the terminal alcohol group to an azole moiety (such as a triazole or imidazole). This azole group is designed to coordinate with the heme iron atom within the active site of the aromatase P450 enzyme, thereby inhibiting its function. researchgate.net The synthesis of this compound itself has been optimized to achieve good yields, highlighting its importance as a building block in this class of potential therapeutics. nih.gov

Table 1: Synthesis of this compound as an Intermediate for Aromatase Inhibitors

| Starting Materials | Reagents | Product | Application |

| 4-Fluorophenol (B42351), 3-Chloropropanol | K₂CO₃, KI | This compound | Precursor for Azole-based Aromatase P450 Inhibitors |

Intermediacy in the Synthesis of Sigma1 Receptor Ligands

While direct evidence for the use of this compound in the synthesis of specific, named Sigma1 receptor ligands is not prevalent in publicly accessible scientific literature, its structural motifs are relevant to the pharmacophores of known ligands. The general structure of many Sigma1 receptor ligands often includes an aromatic ring connected via a linker to a basic amine. The 3-(4-fluorophenoxy)propyl moiety could potentially serve as a key component in the synthesis of novel ligands. However, at present, its specific application as a direct precursor in the development of targeted Sigma1 receptor ligands is not extensively documented.

Myeloid cell leukemia 1 (Mcl-1) is an anti-apoptotic protein and a significant target in cancer therapy. The development of small molecule inhibitors of Mcl-1 is an active area of research. The chemical structure of this compound contains fragments that could be incorporated into Mcl-1 inhibitor scaffolds. However, a review of the current scientific and patent literature does not indicate that this compound is a commonly utilized precursor in the synthesis of Mcl-1 inhibitors. The design of Mcl-1 inhibitors often focuses on mimicking the BH3 domain of pro-apoptotic proteins, and while the fluorophenoxy group could be part of a larger molecule designed for this purpose, its specific use as a starting material is not well-documented.

Sphingosine Kinase 1 (SphK1) is an enzyme that plays a role in cell proliferation and survival, making it a target for the development of anti-cancer and anti-inflammatory agents. nih.gov The synthesis of certain SphK1 inhibitors involves the use of phenoxy-2,3-epoxypropane derivatives. This compound can be readily converted to its corresponding epoxide, 2-((4-fluorophenoxy)methyl)oxirane. This epoxide can then undergo a ring-opening reaction with a suitable amine to introduce the necessary structural components for SphK1 inhibition. While the literature describes the general use of phenoxy-epoxypropane compounds, the specific use of the 4-fluoro substituted variant derived from this compound represents a logical synthetic strategy for creating novel SphK1 inhibitors.

Table 2: Potential Synthetic Route to SphK1 Inhibitors via this compound

| Precursor | Intermediate | Reaction Type | Final Product Class |

| This compound | 2-((4-Fluorophenoxy)methyl)oxirane | Epoxidation | Sphingosine Kinase 1 (SphK1) Inhibitors |

| 2-((4-Fluorophenoxy)methyl)oxirane | N/A | Ring-opening with amine | Sphingosine Kinase 1 (SphK1) Inhibitors |

Scaffold for Novel Chemical Entities with Defined Biological Profiles

Beyond its role as a precursor for specific enzyme and receptor ligands, the 3-(4-fluorophenoxy)propyl scaffold itself is a valuable component in the design of new chemical entities with desired biological activities.

A significant application of this compound is in the synthesis of potential atypical antipsychotic agents. nih.govnih.gov In this context, the compound is used as a key building block to introduce the 3-(4-fluorophenoxy)propyl moiety into larger molecular structures.

The synthesis of these agents involves a multi-step process. nih.govnih.gov First, this compound is synthesized by reacting 4-fluorophenol with 3-chloropropanol. nih.govnih.gov The resulting alcohol is then converted into a more reactive intermediate, typically a mesylate (3-(4-fluorophenoxy)propyl methanesulfonate), by treatment with methanesulfonyl chloride. nih.gov This mesylate serves as an effective alkylating agent that can be coupled with various amine-containing scaffolds, such as those related to the structure of the atypical antipsychotic haloperidol, to generate novel analogues. nih.gov This approach allows for the systematic modification of the parent antipsychotic structure to explore new structure-activity relationships and develop compounds with potentially improved efficacy and side-effect profiles. nih.gov

Table 3: Synthesis of Atypical Antipsychotic Agent Precursors from this compound

| Starting Material | Intermediate | Application |

| This compound | 3-(4-Fluorophenoxy)propyl methanesulfonate | Alkylating agent for the synthesis of atypical antipsychotic analogues |

Synthesis of Analogs with Potential Anti-Tubercular Activity

The incorporation of fluorine into drug candidates is a widely recognized strategy in medicinal chemistry to enhance metabolic stability and binding affinity. In the field of anti-tubercular drug discovery, fluorinated analogs of existing agents have shown significantly improved potency. For instance, the fluorinated version of thiacetazone (B1682801) was found to be 20 times more potent against M. tuberculosis H37-Rv than the parent compound. nih.govnih.gov While direct synthesis routes starting from this compound are not extensively detailed in the literature for creating anti-tubercular analogs, the "4-fluorophenoxy" moiety is a component of some compounds investigated for such activity. One study identified 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol as a promising agent against both H37Rv and multi-drug-resistant (MDR) strains of M. tuberculosis. mdpi.com This highlights the utility of the fluorophenoxy structural element in designing novel anti-tubercular agents. nih.govijper.orgmdpi.com

Creation of Compounds for Radiobiology Research (e.g., radioprotective agents)

Radioprotective agents are substances that reduce the damaging effects of ionizing radiation on living organisms. nih.gov The development of effective and less toxic synthetic radioprotectors is an ongoing area of research. nih.govresearchgate.net These agents are sought to protect normal tissues during radiotherapy for cancer or in cases of radiation exposure. nih.gov The mechanisms of action often involve antioxidant and immunostimulant activities. nih.gov While a variety of synthetic and natural compounds have been investigated for their radioprotective potential, the specific use of this compound as a precursor in the synthesis of radioprotective agents is not prominently documented in publicly available research. The focus has largely been on thiol-containing compounds like amifostine (B1664874) and various natural products. nih.govresearchgate.net

Design of Nonsteroidal Progesterone Receptor Antagonists

Progesterone receptor (PR) antagonists are valuable in treating various conditions, including hormone-dependent cancers and endometriosis. nih.gov The search for nonsteroidal antagonists is driven by the need to avoid the side effects associated with steroidal compounds, which can cross-react with other steroid receptors. nih.gov Research in this area has led to the development of novel scaffolds, such as those based on phenylamino-1,3,5-triazine and C,C′-diphenylcarborane. jst.go.jpelsevierpure.com Although these efforts have yielded potent and selective PR antagonists, the role of this compound as a building block in the synthesis of these specific nonsteroidal agents has not been established in the reviewed literature. nih.govgoogle.com

Building Block for Sodium Channel Inhibitors

Sodium channel blockers are a class of drugs used to treat cardiac arrhythmias and are also utilized as local anesthetics and anticonvulsants. wikipedia.orgnih.gov These agents work by interfering with the conduction of sodium ions through voltage-gated sodium channels. wikipedia.org The class is diverse, encompassing drugs with different kinetic properties and binding characteristics. researchgate.net Propranolol, for example, has been shown to block cardiac and neuronal voltage-gated sodium channels, an effect separate from its primary beta-blocking activity. nih.govresearchgate.net While the phenoxy group is present in some sodium channel blocker structures, a direct synthetic pathway originating from this compound to create novel sodium channel inhibitors is not explicitly described in the available scientific reports.

Role in the Synthesis of Serotonergic Agonists (e.g., Cisapride precursor)

One of the most significant applications of this compound is its role as a key precursor in the synthesis of Cisapride, a serotonergic agonist known for its gastroprokinetic effects. google.comnih.govebi.ac.uk The chemical structure of Cisapride is formally cis-4-amino-5-chloro-N-{1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidyl}-2-methoxybenzamide. google.com

The synthesis prominently features the "3-(4-fluorophenoxy)propyl" moiety, which is derived directly from this compound or a closely related derivative. The synthesis involves attaching this propyl group to a piperidine (B6355638) ring, a critical step in assembling the final drug molecule. google.com A common synthetic route involves the reductive amination of 1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidone. google.com The resulting intermediate, cis-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-amine, is then condensed with 4-amino-5-chloro-2-methoxybenzoic acid to yield Cisapride. nih.govebi.ac.uk This multi-step process underscores the importance of this compound as a foundational building block for this class of serotonergic agents.

| Intermediate Compound | Role in Synthesis |

|---|---|

| This compound | Initial precursor providing the fluorophenoxypropyl moiety. |

| 1-[3-(4-fluorophenoxy)propyl]-3-methoxy-4-piperidone | Product of attaching the fluorophenoxypropyl group to the piperidine core. |

| cis-1-[3-(4-fluorophenoxy)propyl]-3-methoxypiperidin-4-amine | Key amine intermediate formed via reductive amination. nih.govebi.ac.uk |

| Cisapride | Final product from the condensation with a substituted benzoic acid. google.com |

Precursor for Chromanone Derivatives with Potential for Aldose Reductase Inhibition

Aldose reductase is an enzyme implicated in the long-term complications of diabetes, and its inhibition is a therapeutic strategy to manage these conditions. openmedicinalchemistryjournal.com Chromanone and chromanol structures have been explored as scaffolds for various biologically active compounds, including NMDA receptor antagonists. nih.gov Research into aldose reductase inhibitors (ARIs) has focused on various chemical classes, including those with spirobenzopyran scaffolds and carboxylic acid derivatives. openmedicinalchemistryjournal.comresearchgate.net While the development of novel ARIs is an active field of research, the specific use of this compound as a precursor for chromanone derivatives intended for aldose reductase inhibition is not well-documented in the scientific literature. frontiersin.orgdocumentsdelivered.com

Applications in the Synthesis of CNS-Active Compounds (e.g., Sabeluzole)

Sabeluzole is a central nervous system (CNS) active compound that has been investigated for its neuroprotective properties. Its chemical structure is 1-[4-[1,3-benzothiazol-2-yl(methyl)amino]piperidin-1-yl]-3-(4-fluorophenoxy)propan-2-ol. nih.gov The molecule contains a "3-(4-fluorophenoxy)propan-" fragment, indicating that this compound or a related epoxide derivative is a logical precursor for its synthesis. The synthesis would involve the coupling of the 3-(4-fluorophenoxy)propyl group with the substituted piperidine moiety to form the final compound. This application demonstrates the utility of this compound as a building block for CNS-targeted agents.

Intermediacy in the Synthesis of Fluconazole (B54011) Analogs for Antifungal Research

The rise of fungal infections and the increasing incidence of drug-resistant strains necessitate the development of new and more effective antifungal agents. procurementresource.com Fluconazole, a widely used triazole antifungal drug, is a primary target for analog synthesis to enhance its activity and overcome resistance. researchgate.netresearchgate.netnih.gov this compound has emerged as a key intermediate in the synthesis of fluconazole analogs where the 2,4-difluorophenyl group of fluconazole is modified.

In one notable synthetic approach, the fluorine atom at the 2-position of the fluconazole's aromatic ring is replaced by a 4-fluorophenoxy group derived from this compound. researchgate.net This modification is intended to explore how changes in the electronic and steric properties of the phenyl ring impact the antifungal activity. The synthesis of these analogs typically involves a multi-step process where this compound is first converted into a more reactive intermediate, which is then coupled with the triazole-containing core of the fluconazole molecule.

Research has shown that fluconazole analogs incorporating the 4-fluorophenoxy moiety exhibit significant fungicidal properties. researchgate.net These compounds have been tested against a range of plant pathogenic fungi, demonstrating their potential for agricultural applications. For instance, one such analog displayed considerable inhibitory activity against several fungal species at a concentration of 50 μg/mL. researchgate.net The table below summarizes the percentage of growth inhibition observed for a fluconazole analog synthesized using a derivative of this compound against various fungi. researchgate.net

| Fungus Species | Growth Inhibition (%) at 50 μg/mL |

| Giberella zeae | 44.1 |

| Alternaria solani | 20.0 |

| Cercospora arachidicola | 50.0 |

| Fusarium oxysporum | 38.5 |

| Physalospora pircola | 41.2 |

Furthermore, another analog from this class, the 4-(4-fluorophenoxy) derivative, demonstrated even higher activity than reference antifungal agents against Fusarium oxysporum at a concentration of 1 μg/mL, achieving a 90% inhibition rate. researchgate.net These findings underscore the importance of this compound as a precursor in generating novel fluconazole analogs with potent antifungal activity, which could lead to the development of new treatments for fungal infections in both medicine and agriculture.

Industrial and Process Chemistry Considerations

The utility of this compound as a precursor in pharmaceutical and agrochemical synthesis is contingent upon its availability and cost-effectiveness on an industrial scale. This section explores the feasibility of its large-scale production and the economic aspects of its synthesis.